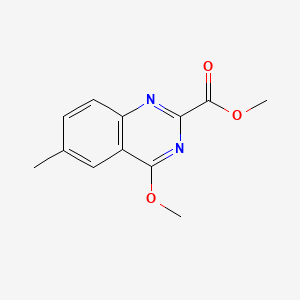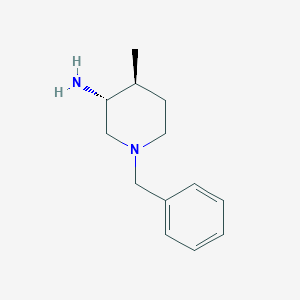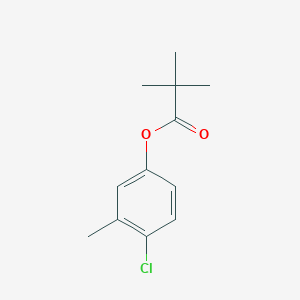
4-Chloro-3-methylphenyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl pivalate is an organic compound that belongs to the class of esters It is derived from 4-chloro-3-methylphenol and pivalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl pivalate typically involves the esterification of 4-chloro-3-methylphenol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chloro-3-methylphenol, which may interact with biological molecules such as enzymes or receptors. The chlorine atom in the aromatic ring can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: The parent compound from which 4-Chloro-3-methylphenyl pivalate is derived.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.
Pivalic acid esters: Other esters derived from pivalic acid with varying substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorinated aromatic ring and a pivalate ester group
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3 |
Clé InChI |
IEHGVSFRHBRDNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


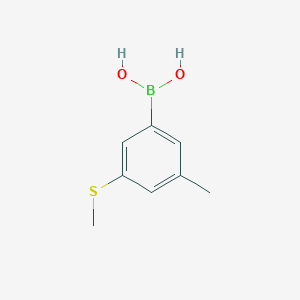
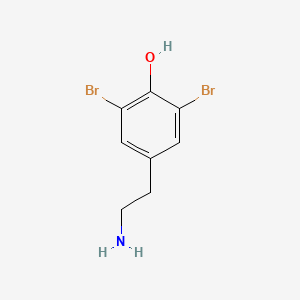
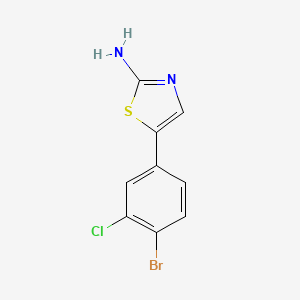


![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)
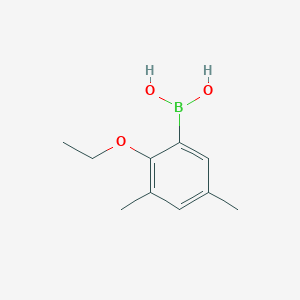
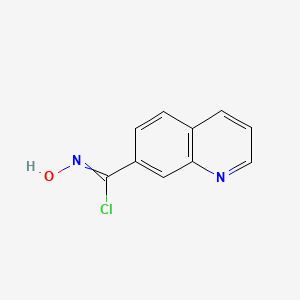
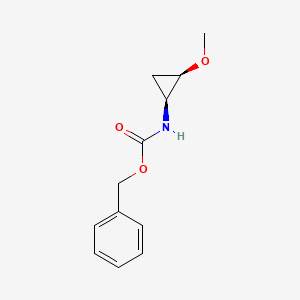
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
